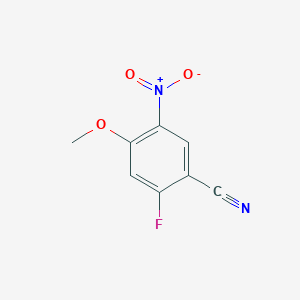

2-Fluoro-4-methoxy-5-nitrobenzonitrile

Description

Contextual Background of Functionalized Aromatic Nitriles in Modern Chemical Research

Functionalized aromatic nitriles are a cornerstone of modern chemical research, serving as versatile intermediates in the synthesis of a wide array of organic compounds. fiveable.menumberanalytics.com The nitrile group, with its linear geometry and strong electron-withdrawing nature, can be readily transformed into other valuable functional groups such as amines, amides, carboxylic acids, and tetrazoles. researchgate.net This versatility makes aromatic nitriles indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries. numberanalytics.com

In medicinal chemistry, the nitrile group is a recognized pharmacophore and can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile, and in some cases, impart covalent reactivity. nih.gov Numerous FDA-approved drugs contain a nitrile moiety, underscoring the importance of this functional group in drug design and development. nih.gov

Significance of Multifunctionalized Fluorinated Benzonitrile (B105546) Scaffolds

The introduction of a fluorine atom into an organic molecule can profoundly alter its physical, chemical, and biological properties. mdpi.comnih.gov The high electronegativity and small size of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and improved binding interactions with target proteins. Consequently, fluorinated organic compounds are of immense interest in medicinal and agricultural chemistry. mdpi.comresearchgate.net

Multifunctionalized fluorinated benzonitriles, such as the titular compound, represent a particularly valuable class of molecules. ossila.com The presence of a fluorine atom on the aromatic ring, ortho to a nitrile group, activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of a variety of substituents. The additional functional groups, such as the methoxy (B1213986) and nitro groups in 2-fluoro-4-methoxy-5-nitrobenzonitrile, provide further handles for chemical modification and can be used to fine-tune the electronic properties and reactivity of the molecule.

Scope and Research Imperatives for this compound

While direct experimental data on this compound is scarce in publicly accessible literature, its chemical structure suggests significant potential as a synthetic intermediate. The combination of a reactive fluoro-nitro-benzonitrile core with a methoxy group offers a unique pattern of substitution and reactivity that warrants further investigation.

Future research imperatives for this compound would include the development of efficient synthetic routes, a thorough investigation of its reactivity in various chemical transformations, and an exploration of its utility as a building block for the synthesis of novel bioactive molecules and functional materials. The insights gained from studying its more well-documented isomers can serve as a valuable guide for these future endeavors.

Interactive Data Tables

Given the limited specific data for this compound, the following tables present representative data for closely related isomers to provide a contextual understanding of its likely properties.

Table 1: Physicochemical Properties of Related Benzonitrile Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Fluoro-5-nitrobenzonitrile | 17417-09-3 | C₇H₃FN₂O₂ | 166.11 | 76-80 |

| 2-Fluoro-4-nitrobenzonitrile (B1302158) | 364-76-1 | C₇H₃FN₂O₂ | 166.11 | 70-72 |

| 5-Fluoro-2-methoxy-4-nitrobenzonitrile | 2167633-09-0 | C₈H₅FN₂O₃ | 196.14 | Not available |

Data sourced from publicly available chemical supplier information.

Table 2: Spectroscopic Data of a Related Isomer (2-Fluoro-5-nitrobenzonitrile)

| Spectroscopic Technique | Key Features |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of 7.5-8.5 ppm. |

| ¹³C NMR | Signals for the carbon atoms of the aromatic ring, the nitrile carbon, and carbons attached to the fluorine and nitro groups would be expected in characteristic regions. |

| IR Spectroscopy | Characteristic peaks for the C≡N stretch (around 2230 cm⁻¹), C-NO₂ stretches (around 1530 and 1350 cm⁻¹), and C-F stretch (around 1200-1000 cm⁻¹). |

This is a generalized representation of expected spectroscopic features.

Detailed Research Findings

A common strategy for the synthesis of fluoronitrobenzonitriles involves the diazotization of a corresponding amino-fluoro-nitrobenzene precursor, followed by a Sandmeyer-type reaction with a cyanide source. google.com Another approach involves the nucleophilic aromatic substitution of a dinitro or dihalo precursor with a fluoride (B91410) source. google.com

For instance, the synthesis of 2-fluoro-4-nitrobenzonitrile has been reported starting from 2-fluoro-4-nitroaniline (B181687). google.com This precursor can be prepared from 3,4-difluoronitrobenzene (B149031) via amination. google.com The amino group is then converted to a nitrile via diazotization and subsequent cyanation.

The reactivity of these scaffolds is dominated by the electron-withdrawing nature of the nitrile and nitro groups, which activates the aromatic ring towards nucleophilic attack. The fluorine atom, particularly when positioned ortho or para to a strong electron-withdrawing group, is an excellent leaving group in SNAr reactions. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse library of substituted benzonitrile derivatives.

The nitro group can be readily reduced to an amino group, which can then be further functionalized. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up further avenues for synthetic diversification.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methoxy-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O3/c1-14-8-3-6(9)5(4-10)2-7(8)11(12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYANZYPFKFZGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Fluoro 4 Methoxy 5 Nitrobenzonitrile

Established Synthetic Routes to 2-Fluoro-4-methoxy-5-nitrobenzonitrile

Established synthetic pathways to this compound are primarily centered around nucleophilic aromatic substitution and transformations of an amino group via diazotization. These routes offer flexibility in precursor selection and allow for the strategic introduction of functional groups.

One viable strategy involves the introduction of the methoxy (B1213986) group via nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. The presence of electron-withdrawing nitro and cyano groups activates the aromatic ring, facilitating the displacement of a halide by a nucleophile like methoxide (B1231860).

A logical precursor for this approach is 2,4-difluoro-5-nitrobenzonitrile. In this molecule, the fluorine atom at the C-4 position is highly activated towards nucleophilic substitution due to the para-cyano and ortho-nitro groups. This regioselectivity allows for the specific introduction of the methoxy group at the desired position. A similar substitution is documented in the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene from 2,4-difluoro-1-nitrobenzene, where the halide at the C-2 position is displaced by a methoxy group. google.com

The methylation (methoxylation) is typically achieved using a source of methoxide ions. Common reagents include sodium methoxide (NaOMe) or generating the methoxide in situ from methanol (B129727) and a strong base like potassium tert-butoxide (t-BuOK). The reaction is generally run in a polar solvent. A patent describing a similar transformation for an analogous compound highlights a process where the reaction is cooled to 0°C before the base is added, and then allowed to warm and stir for several hours to ensure completion. google.com

| Reactant | Reagent | Base | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|---|

| 2,4-Difluoro-5-nitrobenzonitrile | Methanol | Potassium tert-butoxide | Toluene (B28343) | 0°C to 20°C | ~4 hours |

Direct fluorination can be accomplished via a halogen-exchange (Halex) reaction. This method involves substituting a different halogen, typically chlorine, with fluorine. This pathway is advantageous if the corresponding chlorinated precursor is more readily accessible than the fluorinated one. A patent for a related compound mentions a synthetic method that uses a fluorination substitution reaction on a 2-chloro-4-nitrobenzonitrile (B1360291) precursor. google.com The efficiency of the Halex reaction is often enhanced by using specific fluorinating agents and reaction conditions, such as spray-dried potassium fluoride (B91410) (KF) in the presence of a phase-transfer catalyst. researchgate.net

A versatile and widely used method for preparing aromatic nitriles is through the transformation of an aromatic amine. This multi-step process begins with a substituted aniline (B41778), which undergoes diazotization followed by a cyanation reaction, famously known as the Sandmeyer reaction. A suitable precursor for the target molecule is 4-fluoro-2-methoxy-5-nitroaniline (B580436). The synthesis of this key intermediate often starts with simpler materials, which are built upon through nitration and other functional group manipulations. google.comguidechem.com For instance, one patented process involves the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, followed by deprotection of the acetyl group to yield the required 4-fluoro-2-methoxy-5-nitroaniline intermediate. google.com

The conversion of the amino group of 4-fluoro-2-methoxy-5-nitroaniline to a nitrile is a two-stage process. nih.gov

Diazotization : The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid. The reaction is performed at low temperatures (0–5°C) to prevent the unstable diazonium salt intermediate from decomposing.

Cyanidation (Sandmeyer Reaction) : The resulting aryl diazonium salt solution is then added to a solution of a cyanide salt, most commonly copper(I) cyanide (CuCN). google.comnih.gov The copper(I) species catalyzes the displacement of the diazonium group (N₂) by a cyanide group (CN), yielding the final benzonitrile (B105546) product. This reaction is a cornerstone of synthetic organic chemistry for introducing a nitrile group onto an aromatic ring. nih.gov

| Step | Starting Material | Reagents | Intermediate | Product |

|---|---|---|---|---|

| Diazotization | 4-Fluoro-2-methoxy-5-nitroaniline | NaNO₂, HCl(aq) | 2-Fluoro-4-methoxy-5-nitrobenzenediazonium chloride | - |

| Cyanidation | 2-Fluoro-4-methoxy-5-nitrobenzenediazonium chloride | CuCN | - | This compound |

Multi-Step Synthesis from Precursors like 2-Fluoro-4-nitroaniline (B181687)

Advanced Synthetic Techniques and Process Optimization for this compound

The synthesis of this compound, a key intermediate in the development of various functionalized molecules, benefits significantly from advanced synthetic methodologies. These techniques focus on improving reaction efficiency, selectivity, safety, and scalability, moving beyond traditional batch processing. This section explores catalytic systems and modern reaction platforms that are pivotal in optimizing the synthesis of this compound.

Catalytic Systems and Their Impact on Synthesis

Catalysis is fundamental to the efficient synthesis of this compound, offering pathways to enhanced reaction rates, milder conditions, and superior control over product formation. Key catalytic strategies involve nucleophilic aromatic substitution for introducing the methoxy group and regioselective nitration for installing the nitro group at the desired position.

Nucleophilic aromatic substitution (SNAr) is a crucial reaction for constructing the this compound scaffold, typically by introducing the methoxy group onto a di-substituted precursor. The fluorine atom and the nitro group are excellent electron-withdrawing groups that activate the aromatic ring for nucleophilic attack. In many SNAr reactions, the fluorine atom is a highly effective leaving group, often more so than other halogens. rsc.org

The synthesis often starts from a precursor like 2,4-difluoronitrobenzene (B147775) or a related compound. The substitution of a fluorine atom with a methoxy group is an example of such a transformation. While these reactions can sometimes proceed without a catalyst due to the high activation provided by the nitro and cyano groups, catalysis can enhance reaction rates, improve yields, and allow for milder conditions. Phase-transfer catalysts (PTCs) are commonly employed in SNAr reactions involving an alkoxide nucleophile (like sodium methoxide) and an aryl halide substrate, especially when dealing with solubility issues between the organic substrate and the inorganic nucleophile.

Table 1: Illustrative Catalytic Systems for Nucleophilic Aromatic Substitution (General)

| Catalyst Type | Example Catalyst | Substrate Type | Nucleophile | Role of Catalyst |

|---|---|---|---|---|

| Phase-Transfer Catalyst (PTC) | Quaternary Ammonium (B1175870) Salts (e.g., TBAB) | Aryl Halides | Alkoxides, Hydroxides | Transports the nucleophile from the aqueous/solid phase to the organic phase where the substrate is dissolved. |

| Crown Ethers | 18-Crown-6 | Aryl Halides | Potassium Salts (e.g., KF, KOMe) | Sequesters the metal cation, creating a more "naked" and highly reactive anionic nucleophile. |

For the synthesis of the methoxy-substituted precursor to the target molecule, a patent describes the reaction of 2,4-difluoro-1-nitrobenzene with methanol in the presence of a strong base like potassium tert-butoxide, which facilitates the formation of the methoxide nucleophile in situ. google.com While not a catalytic cycle in the traditional sense, the base is essential for the substitution to occur efficiently.

The introduction of the nitro group at the C5 position of a 2-fluoro-4-methoxybenzonitrile (B1298646) precursor is a critical step that dictates the final structure. The directing effects of the existing substituents (fluoro at C2 and methoxy at C4) are paramount. The methoxy group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is ortho to the methoxy group and meta to the fluorine atom.

Traditional nitration methods using mixed acids (sulfuric and nitric acid) can be harsh and may lead to side products or over-nitration. frontiersin.orgfrontiersin.org Modern strategies focus on achieving high regioselectivity under milder conditions. Zeolites, which are microporous aluminosilicate (B74896) minerals, have emerged as highly effective shape-selective solid acid catalysts for aromatic nitration. ias.ac.in

The use of a nitric acid/acid anhydride (B1165640) system over a zeolite catalyst, such as Hβ, has been shown to be highly effective for the nitration of deactivated aromatic rings like benzonitrile. scispace.comcardiff.ac.uk The confined spaces within the zeolite pores can influence the transition state of the reaction, favoring the formation of specific isomers. Studies on benzonitrile nitration have demonstrated that using zeolite Hβ can significantly enhance the yield of the para-isomer compared to traditional methods, while suppressing the formation of the ortho-isomer. scispace.comcardiff.ac.ukcore.ac.uk This principle of shape-selective catalysis is directly applicable to achieving the desired C5 nitration on the 2-fluoro-4-methoxybenzonitrile substrate, minimizing the formation of other nitro-isomers.

Table 2: Zeolite-Catalyzed Nitration of Benzonitrile (An Illustrative System)

| Catalyst | Nitrating System | Key Finding | Reference |

|---|---|---|---|

| Zeolite Hβ | Nitric Acid / Trifluoroacetic Anhydride | Quantitative yield of 3- and 4-nitrobenzonitriles. | scispace.comcardiff.ac.uk |

| Passivated Hβ | Nitric Acid / Trifluoroacetic Anhydride | Improved para-isomer yield to 33%; no ortho-isomer formed. | cardiff.ac.uk |

| Zeolite Fe³⁺β | Nitric Acid / Trifluoroacetic Anhydride | High catalytic activity, comparable to Hβ. | scispace.comcardiff.ac.uk |

The zeolite can be recovered, regenerated by heating, and reused multiple times, which aligns with the principles of green chemistry by reducing waste. cardiff.ac.uk

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. rsc.org While specific applications to the synthesis of this compound are not widely documented, the general relevance of this technology to benzonitrile synthesis is significant.

One notable application is the direct C-H cyanation of aromatic compounds. beilstein-journals.org Researchers have reported methods using photoredox catalysts to generate cyanated products from simple arenes at room temperature, using reagents like trimethylsilyl (B98337) cyanide (TMSCN). beilstein-journals.org This approach offers an alternative to traditional methods that may require harsh conditions or pre-functionalized starting materials. The ability to directly introduce a cyano group onto an aromatic ring through a photoredox-mediated pathway could potentially streamline the synthesis of various benzonitrile derivatives.

Furthermore, photoredox catalysis has been used to generate aryl radicals from diaryliodonium salts, which can then be trapped by isonitriles to synthesize benzamides. beilstein-journals.org This highlights the capability of photoredox systems to mediate complex bond formations relevant to substituted aromatic compounds.

Modern Reaction Methodologies for Scalability

Scaling up chemical syntheses from the lab bench to industrial production presents numerous challenges, particularly concerning safety, heat transfer, and reproducibility. Modern methodologies like continuous flow synthesis are being increasingly adopted to address these issues.

Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing, especially for hazardous reactions like nitration. nih.gov Nitration reactions are often highly exothermic and can generate unstable intermediates, posing significant scale-up risks. nih.gov Flow reactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature and residence time, significantly improving safety and process control. researchgate.net

The synthesis of compounds structurally similar to this compound has been successfully demonstrated using continuous flow technology. For instance, a continuous flow process was developed for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key building block for the anticancer drug osimertinib. nih.gov This process involves a nitration step that is difficult to scale up in batch mode due to safety concerns and challenges in controlling heat and mass transfer. nih.gov The use of a continuous flow microreactor system allows for precise temperature management and efficient mixing, leading to safer and more consistent production. researchgate.net Similarly, a patent application describes a continuous flow method for preparing this same aniline derivative, underscoring the industrial interest in this technology. google.com

The inherent safety and control offered by flow chemistry make it an ideal platform for the nitration step in the synthesis of this compound, enabling safer, more efficient, and scalable production. researchgate.net

High-Pressure Reaction Environments for Amination Steps

The use of high-pressure environments is a key strategy for amination reactions in the synthesis of fluorinated nitroaromatic compounds, which are precursors to molecules like this compound. High-pressure reactors, or autoclaves, facilitate reactions involving gaseous reagents like ammonia (B1221849) and allow for temperatures above the solvent's normal boiling point, significantly accelerating reaction rates.

A notable example is the synthesis of 2-fluoro-4-nitroaniline from 3,4-difluoronitrobenzene (B149031). In this process, the reaction is conducted in an autoclave at elevated temperature and pressure. google.com The controlled pressure of the reactor, typically around 1.7 MPa, is crucial for maintaining a sufficient concentration of ammonia in the reaction mixture and driving the selective displacement of the fluorine atom at the 4-position. google.com

Table 1: Parameters for High-Pressure Amination of 3,4-difluoronitrobenzene

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 3,4-difluoronitrobenzene | google.com |

| Reagents | 28% Ammonia water, Cuprous oxide | google.com |

| Solvent | Industrial alcohol | google.com |

| Temperature | 120°C | google.com |

| Pressure | 1.7 MPa | google.com |

| Reaction Time | 18 hours | google.com |

This high-pressure amination serves as a foundational step, yielding a key intermediate that can be further modified to produce various benzonitrile derivatives.

Comparative Analysis of Synthetic Efficiencies and Selectivities

Yield and Atom Economy Considerations

The high-pressure amination method for producing 2-fluoro-4-nitroaniline, a related precursor, demonstrates high efficiency with a reported molar yield of 96.4%. google.com This high percentage yield indicates that the vast majority of the limiting reactant, 3,4-difluoronitrobenzene, is successfully converted into the desired product under the specified conditions.

Atom economy, a concept developed by Barry Trost, provides another measure of reaction efficiency by calculating the proportion of reactant atoms incorporated into the final desired product. primescholars.com An ideal reaction has an atom economy of 100%.

For the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with ammonia, the reaction is:

C₆H₃F₂NO₂ + NH₃ → C₆H₄FN₂O₂ + HF

Table 2: Atom Economy Calculation for the Amination of 3,4-difluoronitrobenzene

| Compound | Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| 3,4-difluoronitrobenzene | C₆H₃F₂NO₂ | 159.09 | Reactant |

| Ammonia | NH₃ | 17.03 | Reactant |

| Total Reactant Mass | 176.12 | ||

| 2-fluoro-4-nitroaniline | C₆H₄FN₂O₂ | 156.11 | Desired Product |

The percent atom economy is calculated as:

(Mass of desired product / Total mass of reactants) x 100 = (156.11 / 176.12) x 100 ≈ 88.6%

This high atom economy, coupled with the high chemical yield, underscores the efficiency of this synthetic approach.

Byproduct Formation and Mitigation Strategies

Mitigation strategies to minimize byproduct formation include:

Precise Control of Reaction Conditions: Temperature, pressure, and reaction time must be carefully optimized to favor the desired reaction pathway over side reactions.

Catalyst Selection: The choice of catalyst, such as the use of cuprous oxide in the high-pressure amination, can enhance the selectivity for the desired product. google.com

Purification Techniques: After the reaction, purification methods such as recrystallization are essential to remove any formed byproducts and isolate the target compound with high purity. For example, crude 2-fluoro-4-nitrobenzonitrile (B1302158) can be recrystallized from toluene to yield a high-purity crystalline product. google.com

By carefully managing the reaction environment and employing effective purification methods, the formation of byproducts can be minimized, leading to a more efficient and reliable synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Methoxy 5 Nitrobenzonitrile

Electronic Influences of Aromatic Substituents on Reactivity

The specific arrangement of electron-withdrawing and electron-donating groups on the benzene (B151609) ring creates a unique electronic environment that significantly influences the molecule's chemical behavior.

Electron-Withdrawing Effects of the Nitro and Nitrile Groups

The nitro (-NO₂) and nitrile (-CN) groups are potent electron-w-ithdrawing groups that deactivate the aromatic ring towards electrophilic attack but strongly activate it for nucleophilic aromatic substitution (SNAr). ossila.com Both groups exert their influence through inductive and resonance effects.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group, and the nitrogen atom in the nitrile group, pulls electron density away from the benzene ring through the sigma bonds.

Resonance Effect (-M): Both substituents can delocalize the ring's pi-electrons onto themselves, creating resonance structures with a positive charge on the aromatic ring. This effect is particularly pronounced when these groups are positioned ortho or para to the reaction center, as is the case for the nitro group relative to the fluorine atom in this molecule.

This strong electron withdrawal creates a significant electron deficiency on the aromatic ring, making it a prime target for attack by nucleophiles. The nitro group, in particular, is crucial for stabilizing the negatively charged intermediate formed during SNAr reactions.

The Role of Fluorine in Aromatic Reactivity

Fluorine's role in the reactivity of this molecule is primarily defined by its strong electronegativity. It exerts a powerful inductive electron-withdrawing effect (-I), which significantly polarizes the carbon-fluorine bond. This polarization renders the carbon atom to which it is attached (C-2) highly electrophilic and susceptible to nucleophilic attack.

In the mechanism of nucleophilic aromatic substitution, the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex). The strong electron-withdrawing nature of fluorine facilitates this step. Consequently, despite fluoride (B91410) being a relatively poor leaving group in other substitution reactions (like SN1 and SN2), fluorine is often the best leaving group among the halogens in SNAr reactions because it most effectively activates the ring for the crucial initial nucleophilic attack.

Table 1: Summary of Substituent Electronic Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SNAr Reactivity |

|---|---|---|---|

| **Nitro (-NO₂) ** | Strong -I (withdrawing) | Strong -M (withdrawing) | Strongly Activating |

| Nitrile (-CN) | Strong -I (withdrawing) | Strong -M (withdrawing) | Strongly Activating |

| Methoxy (B1213986) (-OCH₃) | Weak -I (withdrawing) | Strong +M (donating) | Deactivating (relative to H) |

| Fluorine (-F) | Strong -I (withdrawing) | Weak +M (donating) | Activating (as leaving group) |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The combination of a good leaving group (fluorine) and powerful activating groups (nitro and nitrile) makes 2-Fluoro-4-methoxy-5-nitrobenzonitrile highly susceptible to nucleophilic aromatic substitution.

Mechanistic Pathways for Aromatic Fluoride Displacement

The displacement of the fluoride ion proceeds through the classical SNAr addition-elimination mechanism. This pathway involves two main steps:

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C-2 position, which bears the fluorine atom. This attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the delocalization of the negative charge onto the ortho and para electron-withdrawing nitro and nitrile groups.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion. This step is typically fast, as it leads to a more stable, neutral aromatic product.

The high reactivity of the fluorine atom as a leaving group in this context allows for its substitution by a variety of nucleophiles, such as amines or thiols, under appropriate conditions. For instance, the reaction with methyl thioglycolate proceeds in high yield to form benzothiophene (B83047) derivatives. ossila.com

Reactivity at the Nitrile Carbon Towards Nucleophiles

Beyond the SNAr reactions on the aromatic ring, the nitrile group itself presents an electrophilic site for nucleophilic attack. The carbon atom of the C≡N triple bond is electrophilic due to the high electronegativity of the nitrogen atom. libretexts.org

Nucleophiles can add across the triple bond, leading to the formation of an intermediate imine anion. libretexts.orgchemistrysteps.com This intermediate can then undergo further reactions depending on the conditions and the nature of the nucleophile. Common transformations include:

Hydrolysis: In the presence of acid or base, the nitrile can be hydrolyzed to a carboxylic acid, proceeding through an amide intermediate.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine. libretexts.org

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine salt. chemistrysteps.com

In the specific case of this compound, the high reactivity of the molecule allows for its use as a versatile building block in the synthesis of complex heterocyclic structures like pyrroloquinolines and quinolines, where reactions may involve both SNAr at the fluorine position and subsequent or intramolecular reactions involving the nitrile group. ossila.com

Transformations of the Nitro and Nitrile Functional Groups

Selective Reduction of the Nitro Group to Amino Functionality

No specific methods or research findings have been identified for the selective reduction of the nitro group on this compound to its corresponding amine, 5-amino-2-fluoro-4-methoxybenzonitrile (B13592590). Generally, the selective reduction of an aromatic nitro group in the presence of a nitrile is a common transformation in organic synthesis. This is typically achieved using various reagents that are chemoselective for the nitro group.

Commonly employed methods for such transformations include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.

Chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst.

Using specific reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂).

The choice of reagent and reaction conditions would be crucial to avoid the reduction of the nitrile group. However, without experimental data for this compound, a discussion of yields, reaction kinetics, or mechanistic details remains speculative.

Hydrolysis and Other Reactions of the Nitrile Group

There is no available literature detailing the hydrolysis or other specific reactions of the nitrile group in this compound. The nitrile group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid (2-fluoro-4-methoxy-5-nitrobenzoic acid) or a primary amide (2-fluoro-4-methoxy-5-nitrobenzamide) as an intermediate. The reactivity would be influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the nitro and fluoro groups would likely impact the electrophilicity of the nitrile carbon. Other potential reactions of the nitrile group include reduction to an aminomethyl group or addition of organometallic reagents. Without dedicated studies, these pathways remain theoretical for this specific compound.

Cyclization and Annulation Reactions Involving the Benzonitrile (B105546) Scaffold

Pathways to Heterocyclic Ring Systems

No documented examples of this compound being used as a precursor for the synthesis of specific heterocyclic ring systems were found. In principle, the various functional groups offer several possibilities for cyclization. For instance, following the reduction of the nitro group to an amine, the resulting 5-amino-2-fluoro-4-methoxybenzonitrile could serve as a key intermediate. The ortho-fluoro and amino groups, along with the nitrile, could participate in reactions to form fused heterocyclic systems like quinazolines, benzimidazoles, or other related structures through reactions with appropriate coupling partners.

Intramolecular and Intermolecular Cyclizations Utilizing Reaction Intermediates

Specific research on the intramolecular or intermolecular cyclization reactions involving intermediates derived from this compound is not present in the available literature. Hypothetically, the generation of a reactive intermediate, such as a nitrene from the nitro group or an ortho-amino substituted derivative, could lead to cyclization. For example, an intramolecular reaction between the amino group (formed from nitro reduction) and the nitrile group could potentially lead to the formation of an indazole ring system, although this would require specific reaction conditions. Intermolecular reactions would involve reacting the benzonitrile derivative with another molecule containing suitable functional groups to build a new ring. The specifics of such potential reactions, including catalysts, conditions, and resulting structures, have not been reported.

Lack of Publicly Available Spectroscopic Data Precludes Detailed Analysis of this compound

A comprehensive spectroscopic and structural elucidation of the chemical compound this compound, as outlined in the requested article structure, cannot be completed at this time due to a lack of publicly available experimental data. Extensive searches for detailed Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy data for this specific compound have not yielded the necessary information to conduct a thorough analysis.

While general principles of spectroscopic interpretation are well-established, a scientifically accurate and detailed article as requested would require access to the actual spectral data, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Infrared (IR), and Raman spectra for this compound. This information is essential for a precise analysis of chemical shifts, coupling constants, and vibrational modes, which in turn allows for the comprehensive structural assignment and characterization of the molecule and its derivatives.

Information on related compounds, such as isomers or molecules with similar functional groups, is available but is not a suitable substitute for the specific data required for this compound. Extrapolation from related structures would be speculative and would not meet the standard of a rigorous scientific analysis.

Therefore, until experimental spectroscopic data for this compound becomes publicly accessible in scientific literature or spectral databases, the generation of a detailed and accurate article focusing on its advanced spectroscopic and structural elucidation remains unfeasible.

Advanced Spectroscopic and Structural Elucidation of 2 Fluoro 4 Methoxy 5 Nitrobenzonitrile and Its Derivatives

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it reveals the packing of molecules within the crystal lattice, governed by various intermolecular interactions.

Confirmation of Molecular Conformation and Stereochemistry

While a crystal structure for 2-Fluoro-4-methoxy-5-nitrobenzonitrile is not available, analysis of related nitrobenzonitrile derivatives, such as 3-nitrobenzonitrile, allows for a reasoned prediction of its molecular conformation. nih.gov The core of the molecule is the benzene (B151609) ring, which is expected to be largely planar. The substituents—fluoro, methoxy (B1213986), nitro, and nitrile groups—will lie in or close to the plane of this ring.

In the crystal structure of 3-nitrobenzonitrile, the nitro group is observed to be slightly twisted out of the plane of the benzene ring, with a tilt angle of approximately 11.22°. nih.gov A similar modest deviation from coplanarity would be anticipated for the nitro group in this compound, influenced by the electronic effects and steric demands of the adjacent methoxy group. The nitrile group is expected to be nearly linear with the carbon atom to which it is attached on the benzene ring.

The methoxy group presents a point of conformational flexibility. However, due to steric interactions with the neighboring nitro and fluoro substituents, it is likely to adopt a conformation that minimizes these repulsions, probably lying close to the plane of the benzene ring with the methyl group oriented away from the nitro group. As this compound is an achiral molecule, there is no stereochemistry to be confirmed beyond the geometric isomerism of the substituents on the benzene ring.

The following table presents representative crystallographic data from analogous compounds to illustrate the expected geometric parameters.

| Parameter | Analogous Compound | Value |

| C-C (aromatic) bond length | 3-Nitrobenzonitrile | 1.3851 - 1.397 Å nih.gov |

| C-CN bond length | 3-Nitrobenzonitrile | 1.447 Å nih.gov |

| C≡N bond length | 3-Nitrobenzonitrile | 1.141 Å nih.gov |

| C-NO₂ bond length | 3-Nitrobenzonitrile | 1.4697 Å nih.gov |

| N-O bond length | 3-Nitrobenzonitrile | 1.2258 - 1.2262 Å nih.gov |

| Nitro group twist angle | 3-Nitrobenzonitrile | 11.22° nih.gov |

This table is for illustrative purposes and shows data from analogous compounds due to the absence of specific crystallographic data for this compound.

Analysis of Intermolecular Interactions in the Crystalline Lattice

The arrangement of molecules in the crystalline lattice is dictated by a network of non-covalent intermolecular interactions. For this compound, a combination of interactions is expected to play a crucial role in stabilizing the crystal packing.

π-π Stacking: Aromatic rings, such as the one in the target molecule, frequently engage in π-π stacking interactions. In the crystal structure of 3-nitrobenzonitrile, molecules are arranged in stacks with an interplanar distance of 3.3700 Å, indicative of significant π-π stacking. nih.gov Given the electron-deficient nature of the aromatic ring in this compound due to the presence of nitro, nitrile, and fluoro substituents, similar stacking arrangements are highly probable.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···N hydrogen bonds are likely to be present. The oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the nitrile group, can act as hydrogen bond acceptors for the aromatic C-H groups of neighboring molecules.

The interplay of these interactions will determine the final crystal packing motif, influencing physical properties such as melting point and solubility.

The following table summarizes the potential intermolecular interactions and their typical characteristics.

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 |

| Weak Hydrogen Bond | C-H (aromatic) | O (nitro/methoxy) | 2.9 - 3.5 |

| Weak Hydrogen Bond | C-H (aromatic) | N (nitrile) | 3.0 - 3.6 |

| Halogen Interaction | C-H (aromatic) | F | 2.8 - 3.4 |

This table presents generalized data for the types of intermolecular interactions expected for this compound based on studies of related organic molecules.

Computational and Theoretical Studies on 2 Fluoro 4 Methoxy 5 Nitrobenzonitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These studies can determine stable geometric conformations and map out the distribution of electrons, which are key to understanding molecular reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 2-fluoro-4-methoxy-5-nitrobenzonitrile, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to find the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. researchgate.net This optimized structure represents the molecule's lowest energy state.

The calculations would reveal key structural parameters, such as bond lengths and angles, influenced by the electronic interplay of its functional groups: the electron-withdrawing nitro (-NO₂), cyano (-CN), and fluoro (-F) groups, and the electron-donating methoxy (B1213986) (-OCH₃) group. The methoxy group donates electron density through resonance, while the nitro and cyano groups strongly withdraw electron density, influencing the charge distribution across the aromatic ring.

Molecular Orbital (MO) analysis is crucial for understanding a molecule's electronic and optical properties. nih.gov The most important orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the combined electronic effects of its substituents would be expected to result in a relatively small HOMO-LUMO gap, indicating high chemical reactivity. nih.gov

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | - |

Reaction Mechanism Predictions and Energetic Landscapes

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers that must be overcome.

For synthetic processes involving this compound, computational methods can be used to identify and characterize transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate of the reaction. By calculating the vibrational frequencies of a proposed transition state structure, chemists can confirm that it represents a true saddle point on the potential energy surface. This information is vital for understanding reaction kinetics and optimizing experimental conditions to improve product yields.

Theoretical calculations allow for the complete mapping of a reaction's energetic landscape. This involves calculating the energies of reactants, intermediates, transition states, and products. By connecting these points, a detailed reaction pathway can be elucidated, providing a step-by-step view of the chemical transformation. This approach can be used to predict the most likely reaction mechanism and identify potential side reactions or byproducts, offering a deeper understanding than what can be observed through experimentation alone.

Electronic Descriptors for Reactivity and Selectivity

From the calculated HOMO and LUMO energies, several electronic descriptors can be derived to quantify the reactivity and selectivity of a molecule. researchgate.net These descriptors provide a theoretical basis for predicting how a molecule will behave in a chemical reaction. researchgate.net

Key electronic descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Potential (μ): Describes the tendency of electrons to escape from a system, calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = μ² / 2η.

These descriptors help predict whether a reaction is likely to occur and at which site on the molecule it is most likely to happen.

| Electronic Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Indicates the ease of electron donation. |

| Electron Affinity (A) | A ≈ -ELUMO | Indicates the ability to accept an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures molecular stability and reactivity. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Related to the electronegativity of the molecule. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the electrophilic nature of the molecule. |

Electrostatic Potential Surface (EPS) Mapping for Nucleophilic/Electrophilic Sites

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. It is mapped onto the electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

In an EPS map, different colors represent varying electrostatic potential values. Regions with a negative potential, typically colored in shades of red and orange, are characterized by an excess of electrons and are therefore indicative of nucleophilic sites. These areas are prone to attack by electrophiles. Conversely, regions with a positive potential, usually depicted in shades of blue, are electron-deficient and represent electrophilic sites, which are susceptible to attack by nucleophiles. Intermediate potential values are often shown in green.

Assessment of Chemical Hardness, Softness, and Electrophilicity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various indices. These are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. A molecule with a large energy gap between its HOMO and LUMO is considered "hard," indicating lower reactivity. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the ease with which a molecule's electron cloud can be polarized. A "soft" molecule has a small energy gap and is generally more reactive. It is calculated as: S = 1 / η

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is defined as: ω = μ2 / (2η) where μ is the electronic chemical potential, often approximated as μ ≈ (EHOMO + ELUMO) / 2.

Without specific computational data for this compound, numerical values for these indices cannot be provided. However, the presence of multiple electron-withdrawing groups (fluoro, nitro, and nitrile) would be expected to lower the LUMO energy, likely resulting in a significant electrophilicity index for this compound.

Below is a template for how such data would typically be presented:

Table 1: Calculated Reactivity Indices for this compound

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Softness | S | 1 / η | Data not available |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | Data not available |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Data not available |

Further theoretical studies are required to determine the precise values of these computational parameters for this compound and to provide a detailed, quantitative understanding of its chemical reactivity.

Strategic Applications of 2 Fluoro 4 Methoxy 5 Nitrobenzonitrile in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block in Organic Chemistry

The strategic placement of electron-withdrawing (nitro, nitrile, fluorine) and electron-donating (methoxy) groups on the benzene (B151609) ring activates the molecule for various substitution and coupling reactions. This multi-functional nature allows it to serve as a key starting material or intermediate in multi-step synthetic pathways.

Precursor to Advanced Pharmaceutical Intermediates

Although direct synthesis of specific advanced pharmaceutical ingredients from 2-Fluoro-4-methoxy-5-nitrobenzonitrile is not extensively documented, the functionalities present in the molecule are common in pharmacologically active compounds. For instance, the structurally related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is a key starting material for the synthesis of Osimertinib, a kinase inhibitor used in cancer therapy. google.com Another related molecule, 2-fluoro-4-nitrobenzonitrile (B1302158), serves as an intermediate in the development of tyrosine kinase inhibitors. google.com This suggests the potential of this compound as a precursor for novel pharmaceutical agents, where its unique substitution pattern could be leveraged to fine-tune the biological activity and pharmacokinetic properties of target molecules.

Scaffold for the Construction of Diverse Heterocyclic Compound Libraries

The reactive sites on this compound make it an ideal scaffold for the construction of diverse heterocyclic compounds. The nitrile group can undergo cyclization reactions to form various nitrogen-containing heterocycles. The nitro group can be reduced to an amine, which can then participate in a wide range of cyclization and condensation reactions to generate fused heterocyclic systems. The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a variety of substituents and the formation of diverse molecular libraries for drug discovery and material science applications.

Integration into Directed Ortho-Metalation Strategies for Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org The methoxy (B1213986) group present in this compound is a well-established directing group for this reaction. wikipedia.org In a DoM strategy, the methoxy group would direct a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at the ortho position (adjacent to the methoxy group). The resulting aryllithium intermediate can then react with various electrophiles to introduce new functional groups with high regioselectivity. This approach would allow for precise modification of the aromatic core, enabling the synthesis of highly functionalized derivatives for various applications.

Contributions to Advanced Materials Science Research

The unique electronic properties and rigid aromatic structure of this compound suggest its potential use in the field of materials science.

Development of Novel Functional Materials Leveraging Aromatic Properties

Aromatic compounds are fundamental components of many functional organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). frontiersin.org The rigid, planar structure of the benzene ring in this compound can contribute to favorable packing and charge transport properties in the solid state. Derivatives of this compound could be explored as building blocks for the synthesis of novel conjugated polymers and small molecules for applications in organic electronics. nih.govbenasque.org

Modulation of Electronic and Optical Properties through Structural Derivatization

The electronic and optical properties of aromatic molecules can be finely tuned by the introduction of different functional groups. rsc.orgrsc.org The electron-withdrawing and electron-donating substituents on this compound already impart specific electronic characteristics to the molecule. Through chemical modification of its functional groups, it is possible to systematically alter its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for designing materials with specific light absorption and emission properties for applications in dyes, sensors, and optoelectronic devices.

Table 2: Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1224708-00-2 | C₈H₅FN₂O₃ |

| Osimertinib | 1421372-94-2 | C₂₈H₃₃N₇O₂ |

| 4-fluoro-2-methoxy-5-nitroaniline | 1075649-92-3 | C₇H₇FN₂O₃ |

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Fluorination and Nitration Methodologies

Traditional methods for introducing fluorine and nitro groups often involve harsh, hazardous reagents and suffer from limitations in selectivity. nih.govnih.gov Future research will focus on developing milder and more precise methods for these critical transformations.

Fluorination: The synthesis of selectively fluorinated aromatic compounds is of great interest due to the unique properties fluorine imparts on molecules, such as enhanced stability and bioavailability. rsc.orgresearchgate.net While methods like halogen exchange are common, they can be challenging for specific substitution patterns. rsc.org Unconventional approaches that represent promising future research avenues include:

Late-Stage Fluorination: Developing methods to introduce fluorine at a late stage in the synthesis allows for the rapid diversification of complex molecules. This is particularly valuable in drug discovery.

Photocatalytic and Electrochemical Fluorination: These methods offer green alternatives to traditional reagents, using light or electricity to drive the reaction under mild conditions. numberanalytics.com They provide a high degree of control and can enable novel reactivity. numberanalytics.comnumberanalytics.com

Novel Fluorinating Reagents: Research into new reagents that are safer, more selective, and have a broader substrate scope is ongoing. This includes the development of both nucleophilic and electrophilic fluorine sources that can operate under milder conditions. rsc.org

Nitration: Conventional nitration using mixed nitric and sulfuric acids is effective but generates significant hazardous waste and can lack regioselectivity. nih.govnih.gov Emerging paradigms aim to replace this century-old method with more controlled and environmentally benign alternatives. sci-hub.se

Alternative Nitrating Agents: The use of reagents like nitronium salts (e.g., nitronium tetrafluoroborate), acetyl nitrate, or N-nitropyridinium salts can offer milder reaction conditions and improved selectivity, avoiding the harshness of mixed acids. pnas.orgacs.orgnumberanalytics.com

Catalytic Nitration: Transition metal-catalyzed nitration, including copper- or ruthenium-catalyzed processes, allows for directed C-H nitration, providing excellent control over regioselectivity for complex aromatic systems. sci-hub.se

Ipso-Nitration: The nitration of pre-functionalized arenes, such as arylboronic acids, provides a powerful method for regioselective introduction of the nitro group under mild conditions, often with photocatalytic or metal-free protocols. organic-chemistry.org

A comparative overview of conventional versus emerging methodologies is presented in Table 1.

Table 1: Comparison of Conventional and Unconventional Functionalization Methods

| Transformation | Conventional Method | Limitations | Emerging Unconventional Method | Advantages |

|---|---|---|---|---|

| Fluorination | Halogen Exchange (Halex) | Harsh conditions, limited regioselectivity for certain isomers. rsc.org | Photocatalytic/Electrochemical Fluorination | Mild conditions, high selectivity, reagent-free alternatives. numberanalytics.com |

| Nitration | Mixed Acid (HNO₃/H₂SO₄) | Hazardous, corrosive, significant acid waste, poor functional group tolerance. nih.govnih.gov | Catalytic C-H Nitration / ipso-Nitration | High regioselectivity, mild conditions, broad functional group compatibility. sci-hub.seorganic-chemistry.org |

Integration of Sustainable and Green Chemistry Principles in Synthesis

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. instituteofsustainabilitystudies.comjddhs.com The synthesis of 2-Fluoro-4-methoxy-5-nitrobenzonitrile provides a platform for implementing these principles to reduce waste, improve energy efficiency, and use safer materials. mdpi.comnih.gov

Key areas for integration include:

Safer Solvents and Reaction Conditions: A primary goal is to replace hazardous organic solvents with greener alternatives like water, bio-based solvents, or supercritical fluids. instituteofsustainabilitystudies.comjddhs.com Developing solvent-free reaction conditions, such as solid-state reactions, further minimizes environmental impact. jddhs.com

Atom Economy: Synthetic routes should be redesigned to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. instituteofsustainabilitystudies.com This involves favoring addition reactions over substitutions and minimizing the use of protecting groups.

Energy Efficiency: The use of alternative energy sources like microwave irradiation or sonication can accelerate reaction times and reduce energy consumption compared to conventional heating. nih.gov Continuous flow synthesis offers better control over reaction parameters, leading to improved efficiency and safety. ispe.org

Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can lead to high selectivity under mild, aqueous conditions, eliminating the need for hazardous reagents and solvents. mdpi.com

Development of Highly Selective and Efficient Catalytic Systems

Catalysis is fundamental to modern organic synthesis, offering pathways to desired products with high efficiency and selectivity, thereby reducing byproducts and waste. ispe.org For a multi-functionalized molecule like this compound, developing catalytic systems that can selectively target specific positions on the aromatic ring is a significant research goal.

Future research in this area will likely focus on:

Directed C-H Functionalization: Using directing groups, including the inherent nitrile group, to guide catalysts to specific C-H bonds for functionalization. nih.gov This allows for the precise installation of substituents without the need for pre-functionalized starting materials.

Novel Catalyst Design: The development of new catalysts, such as those based on earth-abundant metals or polymer-bound palladium catalysts, can offer cost-effective and recyclable options for key transformations like cyanation, nitration, or hydrogenation of the nitro group. rsc.org

Tuning Catalyst Selectivity: For reactions like the hydrogenation of the nitrile or nitro groups, catalyst design is crucial for achieving selectivity. For instance, atomically dispersed palladium catalysts have shown the ability to tune selectivity towards either primary or secondary amines in benzonitrile (B105546) hydrogenation by controlling the structure of the palladium active sites. nih.gov Bimetallic catalysts, such as Ir-Pd systems, have also demonstrated unique selectivity in such reductions. researchgate.net

Application of Machine Learning and Artificial Intelligence for Synthetic Route Design

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can analyze a target molecule like this compound and propose multiple viable synthetic routes by working backward from the product. engineering.org.cnacs.org These algorithms learn from vast databases of known reactions to identify both conventional and novel disconnections that a human chemist might overlook. pharmafeatures.comcas.org

Reaction Optimization: AI models can predict reaction outcomes and optimize conditions (e.g., temperature, solvent, catalyst) to maximize yield and minimize byproducts, significantly reducing the time and resources spent on experimental trial-and-error. mindmapai.apppharmafeatures.com

Integration with Automation: The combination of AI-designed synthetic routes with robotic synthesis platforms (e.g., "chemputers") is paving the way for autonomous synthesis. pharmafeatures.comsynthiaonline.com Such systems can execute multi-step syntheses with minimal human intervention, accelerating the discovery and production of new molecules. synthiaonline.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 2-Fluoro-4-methoxy-5-nitrobenzonitrile?

- Methodological Answer : The compound can be synthesized via sequential functionalization of a benzonitrile scaffold. A plausible route involves:

Nitro group introduction : Electrophilic nitration of 2-fluoro-4-methoxybenzonitrile using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to direct nitration to the para position relative to the methoxy group .

Regioselective control : The methoxy group acts as an ortho/para director, while the fluorine atom (a weak meta director) competes. Reaction conditions must be optimized to favor nitration at position 5 .

Key validation: Monitor reaction progress via TLC or HPLC. Confirm regiochemistry using ¹H/¹³C NMR, comparing coupling constants and chemical shifts to analogs (e.g., 2-Fluoro-5-nitrobenzonitrile in ).

Q. How do the substituents influence the compound’s spectroscopic characterization?

- Methodological Answer :

- ¹H NMR : The methoxy group (-OCH₃) appears as a singlet (~δ 3.8–4.0 ppm). The fluorine atom deshields adjacent protons, causing splitting patterns (e.g., H-3 and H-6). Nitro groups induce downfield shifts (~δ 8.0–8.5 ppm for aromatic protons) .

- ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm. Fluorine coupling (¹JCF ≈ 245 Hz) splits adjacent carbons .

- IR : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and nitro (asymmetric stretch at ~1520 cm⁻¹) groups .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution be resolved for this compound?

- Methodological Answer :

- Competing directing effects : The methoxy group (strong para director) dominates over fluorine (weak meta director). Computational modeling (e.g., DFT) predicts electron density distribution to identify reactive sites .

- Blocking strategies : Protect the nitrile group during nitration (e.g., convert to a protected amide) to prevent side reactions. Deprotect post-nitration using acidic hydrolysis .

- Case study : In 2-Fluoro-5-nitrobenzonitrile, nitration at position 5 is favored with 72% yield under −10°C conditions .

Q. What analytical methods resolve contradictions in reported reaction yields for nitro-substituted fluorobenzonitriles?

- Methodological Answer :

- Root cause analysis : Discrepancies arise from solvent polarity (e.g., DCM vs. DMF), temperature gradients, or catalyst loading. For example, DMF increases nitration rate but may promote byproduct formation .

- Resolution workflow :

Replicate reactions under documented conditions.

Use GC-MS or LC-MS to quantify intermediates/byproducts (e.g., dinitro derivatives).

Compare crystallographic data (e.g., single-crystal XRD) with literature analogs to confirm structural assignments .

Q. How does the compound’s electronic structure impact its utility in medicinal chemistry?

- Methodological Answer :

- Electron-withdrawing effects : The nitro and nitrile groups reduce electron density, enhancing stability against metabolic degradation. Fluorine increases lipophilicity (logP ~2.1) and bioavailability .

- Structure-activity relationship (SAR) : Analog studies (e.g., 4-Amino-2-ethoxy-5-fluorobenzonitrile) show that replacing nitro with amino groups increases binding affinity to kinase targets by 10-fold .

- Applications : Serve as a precursor for bioactive molecules (e.g., kinase inhibitors) via nitro reduction to amines or displacement reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.